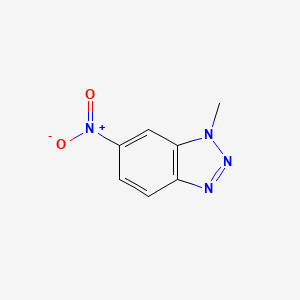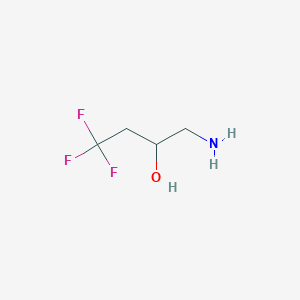![molecular formula C12H17ClO B8792759 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D CAS No. 100847-50-5](/img/structure/B8792759.png)
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is an organic compound with the molecular formula C12H17ClO It is a chlorinated ether, characterized by a chloro group attached to a pentane chain, which is further substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D can be synthesized through the reaction of 5-hydroxypentyl benzyl ether with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the hydroxyl group is substituted by a chlorine atom, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form 1-pentanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
- Substituted pentanes
- Benzaldehyde or benzoic acid derivatives
- Pentanol derivatives
Applications De Recherche Scientifique
1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The benzyloxy group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific enzymes or catalysts, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
1-Chloro-5-methoxypentane: Similar structure but with a methoxy group instead of a benzyloxy group.
1-Chloro-5-ethoxypentane: Contains an ethoxy group instead of a benzyloxy group.
1-Chloro-5-propoxypentane: Contains a propoxy group instead of a benzyloxy group.
Uniqueness: 1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyloxy group can participate in specific oxidation and reduction reactions, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
100847-50-5 |
|---|---|
Formule moléculaire |
C12H17ClO |
Poids moléculaire |
212.71 g/mol |
Nom IUPAC |
5-chloropentoxymethylbenzene |
InChI |
InChI=1S/C12H17ClO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
NFKHVAANLLONKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(4-Methylphenyl)cyclohexyl]methanamine](/img/structure/B8792692.png)
![1,2-Dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8792700.png)



![6-(3-chloro-4-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B8792724.png)






